4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide moiety and a Z-configured isoindole ring substituted with a cyano group and a (2-methoxyethyl)carbamoyl methylidene moiety. The Z-configuration of the isoindole substituent is critical for maintaining spatial alignment in target interactions .
Properties
IUPAC Name |
4-tert-butyl-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-25(2,3)17-11-9-16(10-12-17)23(30)29-22-19-8-6-5-7-18(19)21(28-22)20(15-26)24(31)27-13-14-32-4/h5-12H,13-14H2,1-4H3,(H,27,31)(H,28,29,30)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGYCGXBHEIKC-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the cyano group, and the attachment of the tert-butyl and benzamide groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide
- Key differences :
- Substituent on benzamide : 4-methyl vs. 4-tert-butyl in the target compound.
- Methoxyalkyl chain : 3-methoxypropyl vs. 2-methoxyethyl.
- Implications :
- The tert-butyl group enhances lipophilicity (LogP ~3.5 estimated) compared to the methyl group (LogP ~2.8), improving membrane permeability.
- The shorter 2-methoxyethyl chain in the target compound may reduce steric hindrance in binding pockets compared to the 3-methoxypropyl chain.
Compound B : 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Key differences: Core structure: Quinoline vs. isoindole. Substituents: 2-methylpropanoyl on quinoline vs. cyano-(2-methoxyethyl)carbamoyl on isoindole.
- Implications: The quinoline core may confer π-π stacking interactions absent in isoindole-based compounds.
Functional Group Analogues
Compound C : N-(butan-2-yl)-4-tert-butyl-N-{[5-(4-ethylpiperazin-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide
- Key differences: Core: Pyrazole vs. isoindole. Substituents: Ethylpiperazine and phenyl groups vs. cyano-(2-methoxyethyl)carbamoyl.
- Implications :
- The pyrazole core may improve metabolic stability but reduce planar stacking interactions.
- The ethylpiperazine substituent introduces basicity (pKa ~8.5), altering solubility and pharmacokinetics.
Compound D : 4-tert-butyl-N-[(Z)-1-(furan-2-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
- Key differences: Substituents: Furan and 4-methylpiperazine vs. isoindole with cyano-(2-methoxyethyl)carbamoyl.
- Implications :
- The furan ring may enhance solubility but reduce rigidity compared to isoindole.
- Piperazine introduces pH-dependent solubility, advantageous for oral bioavailability.
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound balances moderate lipophilicity and hydrogen-bonding capacity, favoring both permeability and target engagement.
- Compound C’s high molecular weight and LogP suggest poor aqueous solubility, limiting its utility in unmodified formulations.
Biological Activity
Molecular Formula and Structure
- Molecular Formula : CHNO
- CAS Number : 885183-54-0
The structure features a tert-butyl group, a cyano group, and an isoindole moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole core and the introduction of functional groups like cyano and benzamide. Key reagents include organometallic compounds and various catalysts to optimize yield and selectivity.
The biological activity of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is primarily attributed to its ability to interact with specific molecular targets. This interaction may modulate enzyme activities or receptor functions, leading to various physiological effects. The exact targets remain under investigation but may include pathways involved in cellular signaling and metabolism.
Therapeutic Potential
Research indicates that this compound may have applications in:
- Cancer Therapy : Preliminary studies suggest it could inhibit tumor growth by interfering with cancer cell signaling pathways.
- Neuroprotection : Its structure suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory responses.
- Antimicrobial Activity : Some derivatives have shown promise against specific bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
A series of studies have evaluated the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Another investigation highlighted its role in reducing oxidative stress markers in neuronal cells.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating significant antitumor activity.
- Neuroprotective effects were observed in models of neurodegenerative diseases, where it mitigated cognitive decline associated with oxidative damage.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural features, this compound exhibits unique potency profiles due to its specific functional groups. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-[4-(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | Similar isoindole structure | Moderate anticancer activity |
| 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H... | Different substituents | Lower neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
